molecular formula C17H21N5 B7756212 N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine

N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine

Cat. No.: B7756212
M. Wt: 295.4 g/mol
InChI Key: JUOHRCOIKPMPLE-UHFFFAOYSA-N
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Description

N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the phenylethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a phenylethyl halide in the presence of a base such as potassium carbonate.

    Methylation and propylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.

    Medicine: Investigated for its anticancer properties, particularly in targeting CDK2/cyclin A2 complexes.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDK2/cyclin A2 complexes, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    CDK inhibitors: Other CDK inhibitors such as roscovitine and flavopiridol also target CDKs but may have different selectivity profiles and potency.

Uniqueness

N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards CDK2/cyclin A2 complexes compared to other CDK inhibitors.

Properties

IUPAC Name

6-methyl-1-(2-phenylethyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-3-10-18-16-15-12-19-22(17(15)21-13(2)20-16)11-9-14-7-5-4-6-8-14/h4-8,12H,3,9-11H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHRCOIKPMPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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